N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis
Chemoselective reactions involving similar structural moieties have been explored for the synthesis of biologically interesting compounds. For instance, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been demonstrated, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Natural Product Derivatives
Studies on natural product derivatives have identified hydroxyphenylazoformamide derivatives with potential bioactivity. For example, new hydroxyphenylazoformamide derivatives isolated from Calvatia craniformis have been studied for their chemical and spectroscopic properties (Takaishi et al., 1997).
Fluorescence Studies and Binding Interactions
Fluorescence studies have been conducted on p-hydroxycinnamic acid amides to investigate their binding interactions with bovine serum albumin, revealing insights into molecular interactions and potential therapeutic applications (Meng et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of compounds containing hydroxyphenyl groups has led to the synthesis and evaluation of quinazolinone and thiazolidinone derivatives, which have shown potential as antimicrobial agents against various pathogens (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Target of Action
N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
This compound inhibits the growth of several human cancer cell lines . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of this compound is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A .
Biochemical Pathways
The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound’s action affects these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound accumulates preferentially in fatty tissue such as the breast . This may contribute to the effectiveness of this compound against breast cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, this compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s accumulation in fatty tissue suggests that its action may be influenced by the lipid content of the tissue . .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCVSWVAJHCFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.